2-(4-iodo-1H-pyrazol-1-yl)ethanamine
CAS No.: 1221715-56-5
Cat. No.: VC7903509
Molecular Formula: C5H8IN3
Molecular Weight: 237.04
* For research use only. Not for human or veterinary use.

CAS No. | 1221715-56-5 |
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Molecular Formula | C5H8IN3 |
Molecular Weight | 237.04 |
IUPAC Name | 2-(4-iodopyrazol-1-yl)ethanamine |
Standard InChI | InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 |
Standard InChI Key | YPUBVYWLSSWLEM-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1CCN)I |
Canonical SMILES | C1=C(C=NN1CCN)I |
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with an iodine atom at the 4-position and an ethylamine group (-CHCHNH) at the 1-position . The iodine atom introduces significant steric and electronic effects, while the ethylamine side chain enhances solubility in polar solvents and provides a site for further functionalization.
Key Identifiers:
Physicochemical Profile
The compound’s physicochemical properties are influenced by its halogen and amine groups:
The hydrochloride salt form (CID 46948737) exhibits improved crystallinity and stability, making it preferable for storage and handling .
Synthesis and Optimization Strategies
Example Reaction:
Industrial-Scale Considerations
Continuous flow reactors and catalytic systems could enhance yield and purity for large-scale production. The iodine atom’s sensitivity to light necessitates inert atmosphere handling .
Applications in Chemical Research
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Radiopharmaceuticals: or isotopes could replace stable iodine for imaging/therapy .
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Kinase Inhibitors: Functionalization of the amine group may yield targeted therapeutics .
Cross-Coupling Reactions
The iodine atom enables participation in Suzuki-Miyaura and Ullmann reactions, facilitating carbon-carbon bond formation .
Comparative Analysis with Structural Analogs
Future Research Directions
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Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activity in vitro.
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Synthetic Methodology: Develop one-pot routes using green chemistry principles.
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Radiopharmaceutical Development: Explore labeling for diagnostic imaging.
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